molecular formula C18H18F3N5S B14467601 Guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- CAS No. 71079-90-8

Guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)-

Cat. No.: B14467601
CAS No.: 71079-90-8
M. Wt: 393.4 g/mol
InChI Key: LACUJNQKZBTVET-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- is a complex organic compound that features a guanidine group, a thiazole ring, and a quinoline moiety with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl group. The thiazole ring can be synthesized separately and then coupled with the quinoline derivative. Finally, the guanidine group is introduced under specific reaction conditions, such as the use of strong bases or catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or quinoline rings.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the electronic properties of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Guanidine derivatives: Compounds with similar guanidine groups.

    Thiazole derivatives: Compounds containing thiazole rings.

    Quinoline derivatives: Compounds with quinoline moieties.

Uniqueness

The uniqueness of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

CAS No.

71079-90-8

Molecular Formula

C18H18F3N5S

Molecular Weight

393.4 g/mol

IUPAC Name

2-tert-butyl-1-(1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)quinolin-4-yl]guanidine

InChI

InChI=1S/C18H18F3N5S/c1-17(2,3)26-15(25-16-22-8-9-27-16)24-13-10-14(18(19,20)21)23-12-7-5-4-6-11(12)13/h4-10H,1-3H3,(H2,22,23,24,25,26)

InChI Key

LACUJNQKZBTVET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=CC(=NC2=CC=CC=C21)C(F)(F)F)NC3=NC=CS3

Origin of Product

United States

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